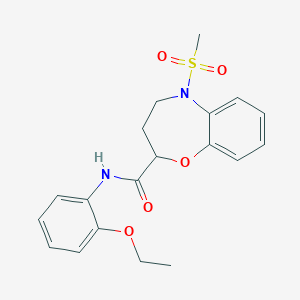![molecular formula C24H23FN4 B11228164 7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228164.png)
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Core Structure: : The compound consists of a pyrrolo[2,3-d]pyrimidine ring fused with a phenyl ring. The fluorine atom at the 4-position of the phenyl group adds specificity to its interactions.
-
Functional Groups
4-Fluorophenyl: This group contributes to the compound’s lipophilicity and electronic properties.
3-Methylpiperidin-1-yl: The piperidine ring introduces basicity and potential for hydrogen bonding.
5-Phenyl: The phenyl ring enhances aromaticity and provides additional sites for functionalization.
準備方法
Synthetic Routes:
-
Condensation Reaction
- One common synthetic route involves the condensation of a pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine) with 4-fluorobenzaldehyde.
- The reaction typically occurs under basic conditions, leading to the formation of the desired compound.
-
Cyclization
- Another approach is the cyclization of a suitable precursor containing both the phenyl and piperidine moieties.
- Cyclization can be achieved using Lewis acids or other catalysts.
Industrial Production:
- Industrial-scale production methods often involve efficient and scalable processes.
- Continuous flow chemistry or batch reactions are employed to optimize yield and purity.
化学反応の分析
-
Reactivity
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the pyrrolo[2,3-d]pyrimidine core may yield related compounds.
Substitution: Nucleophilic substitution at the piperidine nitrogen is possible.
-
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
-
Major Products
- The primary product is the target compound itself.
- By modifying reaction conditions, regioisomers or stereoisomers may form.
科学的研究の応用
-
Chemistry
- Scaffold for designing novel ligands or catalysts.
- Exploration of structure-activity relationships (SAR).
-
Biology and Medicine
Drug Discovery: The compound may exhibit pharmacological activity (e.g., as a kinase inhibitor).
Neuroscience: Piperidine derivatives often interact with neurotransmitter receptors.
-
Industry
Materials Science:
作用機序
-
Molecular Targets
- Interaction with specific enzymes, receptors, or proteins.
- Further studies needed to identify precise targets.
-
Pathways Involved
- Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
- Influence on cellular processes (proliferation, apoptosis).
類似化合物との比較
-
Uniqueness
- The combination of the pyrrolo[2,3-d]pyrimidine core, phenyl ring, and fluorine substitution sets this compound apart.
- Its specific properties make it valuable for targeted applications.
-
Similar Compounds
- Related pyrrolo[2,3-d]pyrimidines without the fluorine substitution.
- Piperidine-containing compounds explored in drug discovery.
特性
分子式 |
C24H23FN4 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23FN4/c1-17-6-5-13-28(14-17)23-22-21(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)20-11-9-19(25)10-12-20/h2-4,7-12,15-17H,5-6,13-14H2,1H3 |
InChIキー |
XBIPDVDHYJLDGU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butan-2-ylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228097.png)
![1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228101.png)
![1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine](/img/structure/B11228104.png)
![7-(3-chlorophenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228109.png)
![N-(3,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228112.png)
![1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228122.png)
![2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11228138.png)
![N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B11228140.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228143.png)

![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11228150.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide](/img/structure/B11228153.png)
![2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide](/img/structure/B11228154.png)
![3-(4-ethenylbenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11228156.png)
